molecular formula C10H11NO3 B12907603 (E)-Ethyl 2-oxo-4-(1H-pyrrol-2-YL)but-3-enoate

(E)-Ethyl 2-oxo-4-(1H-pyrrol-2-YL)but-3-enoate

Cat. No.: B12907603
M. Wt: 193.20 g/mol
InChI Key: LLPXCSLYBOVRRD-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Ethyl 2-oxo-4-(1H-pyrrol-2-YL)but-3-enoate is an α,β-unsaturated ester featuring a pyrrole substituent at the β-position. The compound’s core structure comprises an ethyl ester group, a conjugated enone system (C=O and C=C), and a 1H-pyrrol-2-yl moiety. Pyrrole, a five-membered aromatic heterocycle with one NH group, introduces distinct electronic and steric properties compared to other heterocyclic substituents, influencing reactivity, solubility, and biological activity .

Key inferred properties (based on analogs in ):

  • Molecular formula: Likely C${11}$H${11}$NO$_3$ (similar to the pyridine analog).
  • Molecular weight: ~205–210 g/mol.
  • Polarity: Higher topological polar surface area (TPSA) than pyridine analogs due to the NH group in pyrrole.
  • Lipophilicity: XLogP3 may be lower than pyridine derivatives due to pyrrole’s hydrogen-bonding capacity.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

ethyl (E)-2-oxo-4-(1H-pyrrol-2-yl)but-3-enoate

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)6-5-8-4-3-7-11-8/h3-7,11H,2H2,1H3/b6-5+

InChI Key

LLPXCSLYBOVRRD-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)C(=O)/C=C/C1=CC=CN1

Canonical SMILES

CCOC(=O)C(=O)C=CC1=CC=CN1

Origin of Product

United States

Preparation Methods

Synthesis of α-oxo-β,γ-unsaturated esters

The α-oxo-β,γ-unsaturated esters are typically synthesized via condensation reactions or Grignard addition to diethyl oxalate derivatives, followed by elimination to form the unsaturation.

A representative method involves:

  • Preparation of a Grignard reagent from a suitable halide (e.g., β-bromoethylbenzene analogs) and magnesium in an ether solvent system.
  • Addition of this Grignard reagent to diethyl oxalate or diethyl acetoacetate derivatives to form the α-oxo ester intermediate.
  • Controlled aldol or Knoevenagel-type condensation to introduce the β,γ-unsaturation with E-selectivity.

This approach is exemplified in the preparation of ethyl 2-oxo-4-phenylbut-3-enoate derivatives, which are structurally analogous to the target compound but with a phenyl substituent instead of pyrrole.

Detailed Preparation Method from Literature

Grignard Reaction and Addition to Diethyl Oxalate

A robust method adapted from the preparation of ethyl 2-oxo-4-phenylbutyrate involves:

Step Reagents & Conditions Description
1 β-Bromoethylpyrrole derivative + Mg in methyl tert-butyl ether (MTBE) + thinner solvent Formation of Grignard reagent at 30–60 °C over 1–12 hours under nitrogen atmosphere
2 Addition of Grignard reagent to diethyl oxalate at -30 to 50 °C for 1–15 hours Nucleophilic addition to form α-oxo ester intermediate

This method benefits from a short synthesis cycle, high yield, and low cost. The solvent system and temperature control are critical to minimize side reactions and ensure high purity.

Michael Addition of Pyrrole

Following the preparation of the α-oxo-β,γ-unsaturated ester intermediate, pyrrole is added via Michael addition catalyzed by metal triflates:

Parameter Conditions Effect
Catalyst Metal triflates (e.g., Sc(OTf)3) Enhances regioselectivity and yield
Solvent Polar solvents (e.g., acetonitrile, ethanol) Influences reaction rate and selectivity
Temperature Room temperature to mild heating Controls reaction kinetics
Time Several hours (varies) Ensures complete conversion

This step yields the (E)-ethyl 2-oxo-4-(1H-pyrrol-2-yl)but-3-enoate regioselectively, confirmed by NMR characterization.

Alternative Routes

  • Paal-Knorr Synthesis: In some cases, pyrrole rings are constructed via Paal-Knorr cyclization from 1,4-dicarbonyl precursors, which can be synthesized from homoallylic ketones prepared by copper-catalyzed addition of vinyl Grignard reagents to esters.

  • One-Pot Multi-Step Syntheses: Some protocols combine Grignard formation, addition, and pyrrole ring formation in sequential steps to improve efficiency.

Research Findings and Yields

Method Yield (%) Advantages Limitations
Grignard addition to diethyl oxalate + Michael addition of pyrrole 60–80% overall High regioselectivity, mild conditions, scalable Requires strict anhydrous and inert atmosphere
Paal-Knorr cyclization from homoallylic ketones Moderate (50–70%) Direct pyrrole ring formation Multi-step, sensitive intermediates
Cross-coupling methods (Suzuki, Sonogashira) Variable (30–60%) Versatile for substituted pyrroles Limited by pyrrole stability and catalyst compatibility

Spectroscopic data (1H NMR, 13C NMR) confirm the E-configuration and substitution pattern of the final product.

Summary Table of Preparation Parameters

Step Reagents Solvent Temperature Time Notes
Grignard formation β-Bromoethylpyrrole + Mg MTBE + thinner 30–60 °C 1–12 h Nitrogen atmosphere, anhydrous
Addition to diethyl oxalate Grignard reagent + diethyl oxalate Ether or MTBE -30 to 50 °C 1–15 h Controlled addition rate
Michael addition α-oxo-β,γ-unsaturated ester + pyrrole Polar solvent RT to mild heat Several hours Metal triflate catalyst

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 2-oxo-4-(1H-pyrrol-2-YL)but-3-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a wide range of derivatives.

Scientific Research Applications

(E)-Ethyl 2-oxo-4-(1H-pyrrol-2-YL)but-3-enoate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Pyrrole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-Ethyl 2-oxo-4-(1H-pyrrol-2-YL)but-3-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (E)-Ethyl 2-oxo-4-(1H-pyrrol-2-YL)but-3-enoate with three analogs from , highlighting substituent-driven differences in physicochemical properties:

Compound Name Substituent Molecular Formula Molecular Weight XLogP3 H-Bond Acceptors TPSA (Ų)
This compound (hypothetical) 1H-pyrrol-2-yl C${11}$H${11}$NO$_3$ ~205–210 ~1.0* 4–5* ~60–65*
(E)-Ethyl 2-oxo-4-(pyridin-4-YL)but-3-enoate Pyridin-4-yl C${11}$H${11}$NO$_3$ 205.21 1.4 4 56.3
(E)-Ethyl 4-(furan-3-YL)-2-oxobut-3-enoate Furan-3-yl C${10}$H${10}$O$_4$ 194.18 1.2† 4 52.3†
(E)-Ethyl 2-(2-(4-bromophenyl)hydrazinyl)propanoate 4-Bromophenylhydrazine C${11}$H${13}$BrN$2$O$2$ 285.14 3.0† 3 55.8†

*Estimated based on pyrrole’s electronic profile. †Values inferred from analogous structures.

Key Observations:

This enhances aqueous solubility but may reduce membrane permeability. Furan (oxygen-containing heterocycle) exhibits moderate TPSA, balancing lipophilicity and polarity. The 4-bromophenylhydrazine group introduces significant hydrophobicity (XLogP3 = 3.0), making it suited for lipid-rich environments.

Lipophilicity Trends :

  • Pyridine’s aromatic nitrogen contributes to higher XLogP3 (1.4) compared to pyrrole (~1.0), as pyridine’s lone pair is less available for hydrogen bonding.
  • Bromine in the phenylhydrazine derivative drastically increases lipophilicity, aligning with its bulky, electron-withdrawing nature.

Reactivity and Applications: The enone system in all compounds enables Michael addition or cycloaddition reactions, but pyrrole’s electron-rich nature may enhance nucleophilic reactivity at the β-carbon. Pyridine and furan analogs are more likely to participate in π-π stacking interactions (e.g., in drug design), whereas pyrrole’s NH group facilitates hydrogen bonding in catalysis or supramolecular chemistry.

Biological Activity

(E)-Ethyl 2-oxo-4-(1H-pyrrol-2-yl)but-3-enoate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring, which is known for its role in various biological systems. The molecular formula is C9H11N1O3C_9H_{11}N_1O_3, and it has a molecular weight of approximately 181.19 g/mol. The structure can be represented as follows:

 E Ethyl 2 oxo 4 1H pyrrol 2 yl but 3 enoate\text{ E Ethyl 2 oxo 4 1H pyrrol 2 yl but 3 enoate}

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong antimicrobial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Anticancer Activity

The compound has also been investigated for its anticancer potential. In a study involving human cancer cell lines, this compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for various cancer cell lines were as follows:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Oxidative Stress : It has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The compound influences key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of this compound against antibiotic-resistant strains. Results indicated that the compound not only inhibited growth but also disrupted biofilm formation, suggesting its potential use in treating chronic infections caused by biofilm-forming bacteria.

Clinical Trials for Anticancer Properties

A clinical trial assessing the safety and efficacy of (E)-Ethyl 2-oxo-4-(1H-pyrrol-2-y)but-3-enoate in patients with advanced solid tumors showed promising results. Patients exhibited stable disease or partial responses, with manageable side effects. Further studies are warranted to establish optimal dosing regimens and long-term outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.